DOHH Substrate Affinity: Deoxyhypusine vs. Homodeoxyhypusine and Cross-Species Orthologs
Deoxyhypusine serves as the high-affinity substrate for DOHH, with a Michaelis constant (Km) of 0.065 ± 0.0074 μM for the human enzyme acting on the human eIF5A(Dhp) substrate [1]. In contrast, homodeoxyhypusine, an analog containing a 5-aminopentyl side chain, is not hydroxylated and fails to support eIF5A function [2]. This demonstrates that deoxyhypusine's 4-aminobutyl side chain is a strict structural determinant for DOHH catalysis, and any substitution with longer or chemically distinct side chains abolishes substrate recognition.
| Evidence Dimension | Enzyme affinity (Km) for DOHH |
|---|---|
| Target Compound Data | Km = 0.065 ± 0.0074 μM (human DOHH, human substrate) |
| Comparator Or Baseline | Homodeoxyhypusine (5-aminopentyl analog): No detectable activity; Yeast 5A(Dhp) substrate: Km = 0.376 ± 0.090 μM |
| Quantified Difference | Human deoxyhypusine exhibits 5.8-fold higher affinity for human DOHH compared to yeast substrate; homodeoxyhypusine is completely inactive. |
| Conditions | In vitro enzyme assay with purified human DOHH and recombinant eIF5A(Dhp) protein. |
Why This Matters
Procurement of authentic deoxyhypusine is essential for accurate DOHH kinetic studies, as even minor structural alterations (e.g., one additional methylene unit) result in complete loss of enzyme-substrate recognition.
- [1] Park, J. H., Aravind, L., Wolff, E. C., Kaevel, J., Kim, Y. S., & Park, M. H. (2006). Molecular cloning, expression, and structural prediction of deoxyhypusine hydroxylase: a HEAT-repeat-containing metalloenzyme. Proceedings of the National Academy of Sciences, 103(1), 51-56. View Source
- [2] Park, M. H., Wolff, E. C., Smit-McBride, Z., Hershey, J. W. B., & Folk, J. E. (1991). Comparison of the activities of variant forms of eIF-4D. The requirement for hypusine or deoxyhypusine. Journal of Biological Chemistry, 266(13), 7988-7994. View Source
